

Technical Guide: Spectroscopic Analysis of -Chloro-L-alanine Hydroxylamine

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Compound of Interest

Compound Name: *beta-Chloro-L-alanine hydroxylamine*

CAS No.: 163682-35-7

Cat. No.: B555690

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Executive Summary & Compound Identity

-Chloro-L-alanine hydroxylamine (CAS: 163682-35-7) is a synthetic amino acid derivative where the carboxylic acid moiety of

-chloro-L-alanine is converted into a hydroxamic acid functionality.[1] This modification alters its pharmacokinetics and binding affinity, often enhancing its utility as a "suicide substrate" or transition-state analogue for pyridoxal 5'-phosphate (PLP)-dependent enzymes (e.g., alanine racemase, serine palmitoyltransferase).

For drug development professionals, the analytical challenge lies in distinguishing this hydroxamate derivative from its hydrolysis product (

-chloro-L-alanine acid) and verifying the integrity of the labile C-Cl bond.

Property	Detail
IUPAC Name	(2R)-2-amino-3-chloro-N-hydroxypropanamide
Molecular Formula	
Molecular Weight	138.55 g/mol
Key Functionality	-Chlorine (leaving group), Hydroxamate (metal chelator/warhead)
Solubility	Soluble in Water, DMSO, Methanol; slightly soluble in Ethanol.[1]

Spectroscopic Profiling: The Core Analysis

To validate the identity and purity of

-Chloro-L-alanine hydroxylamine, a multi-modal spectroscopic approach is required. The following sections detail the expected signals and the causality behind them.

A. Mass Spectrometry (MS): The Chlorine Fingerprint

Mass spectrometry provides the most immediate confirmation of the halogenated structure.

- Isotopic Pattern (The "3:1" Rule): The presence of a single chlorine atom dictates a distinct isotopic envelope. You must observe a molecular ion cluster where the intensity of the M+2 peak () is approximately 33% of the M peak ().
 - Target Ion (): 139.03 m/z (monoisotopic,).
 - Isotope Ion (

): 141.03 m/z.

- Fragmentation Logic:
 - Loss of Hydroxylamine: A neutral loss of 33 Da () or 32 Da () suggests the hydroxamate headgroup is intact.
 - Loss of HCl: A characteristic loss of 36/38 Da indicates the elimination of the -chlorine, often forming a dehydro-alanine intermediate species in the gas phase.

B. Nuclear Magnetic Resonance (NMR): Structural Proof

NMR is the only method capable of definitively distinguishing the hydroxamate form from the free acid or ester contaminants.

Solvent Choice: Use DMSO-

rather than

. In

, the labile hydroxamate protons (

) exchange rapidly and disappear. In DMSO-

, these protons are often visible, providing direct evidence of the functional group.

Predicted

H-NMR Data (DMSO-

, 400 MHz)

Position	Chemical Shift ()	Multiplicity	Integration	Mechanistic Insight
Hydroxamate - NH	10.5 - 11.2 ppm	Broad Singlet	1H	Confirms - CONHOH structure. Disappears with shake.
Hydroxamate - OH	8.8 - 9.5 ppm	Broad Singlet	1H	Highly deshielded; distinct from carboxylic acid protons (usually >12 ppm).
-CH	3.9 - 4.2 ppm	Triplet/dd	1H	Deshielded by the electron- withdrawing N and carbonyl.
-CH	3.8 - 4.0 ppm	Multiplet	2H	The Cl atom deshields these protons significantly compared to Alanine (1.4 ppm).
Amine -NH	8.0 - 8.5 ppm	Broad	2-3H	Position varies with salt form (e.g., HCl salt shifts downfield).

C-NMR Signatures

- Carbonyl (C=O):

165-168 ppm. (Note: Hydroxamate carbonyls typically appear upfield relative to carboxylic acids/esters).

- -Carbon:

53-55 ppm.

- -Carbon (

-Cl):

42-45 ppm. The chlorine substitution causes a significant downfield shift compared to the methyl of alanine.

C. Infrared Spectroscopy (FT-IR)

IR is used for rapid "fingerprinting" of the solid state material.

- Hydroxamate Carbonyl (Amide I): 1640–1690 cm

. This is often split or broader than a simple amide due to hydrogen bonding.

- N-O Stretch: A weak but diagnostic band around 900–1000 cm

.

- C-Cl Stretch: 600–800 cm

(often obscured in fingerprint region but critical for confirmation).

Experimental Protocols

The following protocols are designed to minimize hydrolysis of the hydroxamate group during analysis.

Protocol 1: Sample Preparation for NMR

Objective: Prevent hydrolysis and exchange of labile protons.

- Dry: Ensure the sample is lyophilized. Moisture catalyzes the hydrolysis of hydroxamates to carboxylic acids.

- Solvent: Use high-purity DMSO- (99.9% D) stored over molecular sieves.
- Dissolution: Dissolve 5–10 mg of -Chloro-L-alanine hydroxylamine in 0.6 mL DMSO- .
- Acquisition: Run the spectrum immediately. If the "Hydroxamate -NH" peak is absent, the sample may have degraded to the acid form.

Protocol 2: Purity Assessment via HPLC-UV

Objective: Quantify the ratio of Hydroxamate (Active) vs. Acid (Degradant).

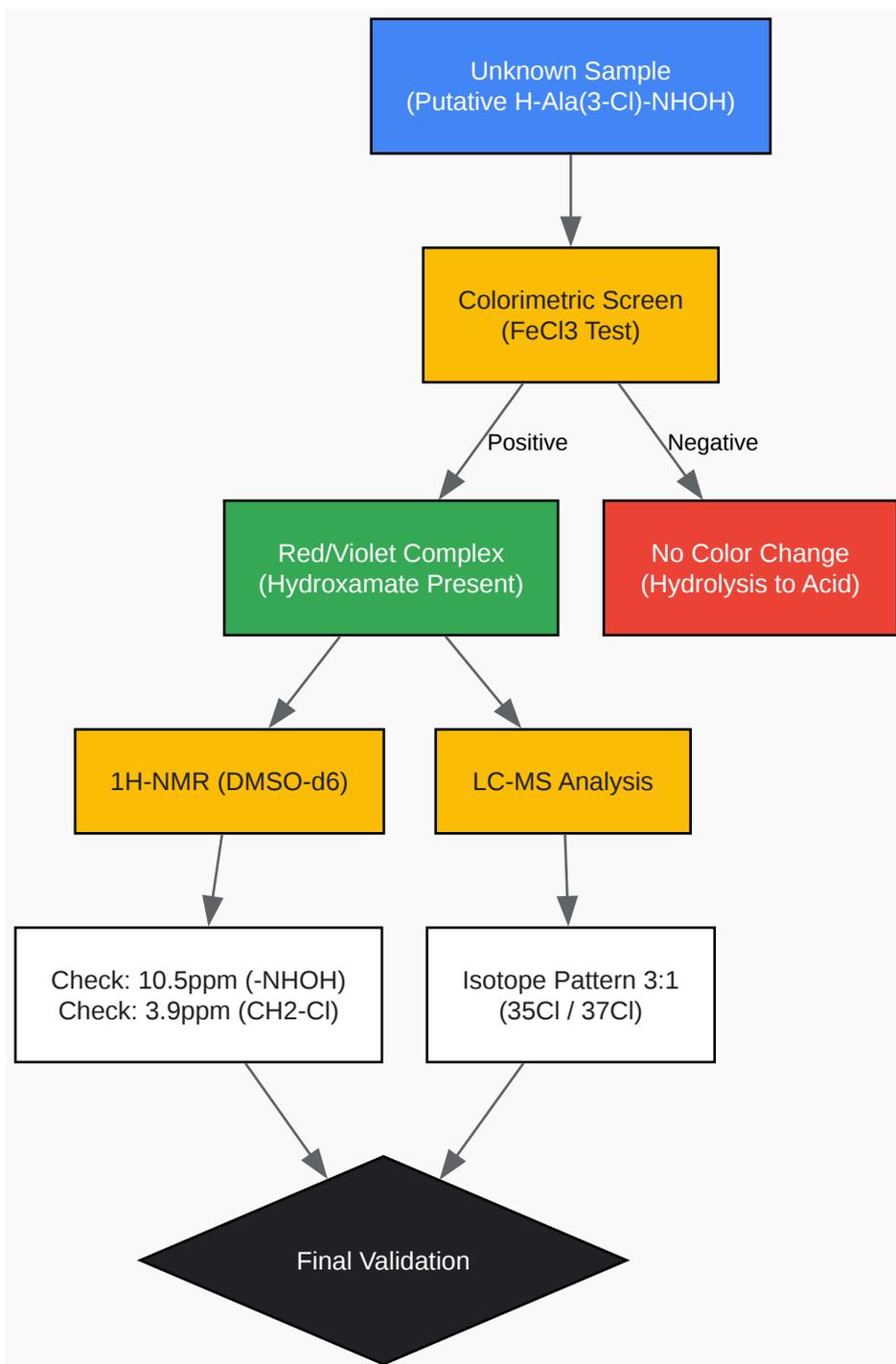
- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 μ m).
- Mobile Phase:
 - A: 0.1% Trifluoroacetic acid (TFA) in Water.
 - B: 0.1% TFA in Acetonitrile.
- Gradient: 0% B to 10% B over 15 minutes (highly polar compound requires low organic).
- Detection: 210 nm (Amide bond absorption).
- Iron(III) Test (Qualitative): Add 1%

to an aqueous solution of the sample. A deep red/violet color confirms the presence of the hydroxamate group (formation of ferroxamic acid complex). The free acid will not change color.

Mechanistic Visualization

The following diagrams illustrate the analytical workflow and the compound's interaction logic.

Diagram 1: Spectroscopic Validation Workflow



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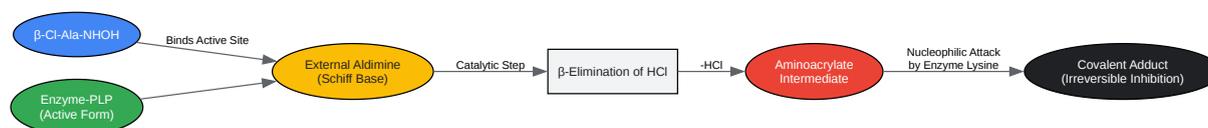
Caption: Workflow for distinguishing

-Chloro-L-alanine hydroxylamine from its hydrolytic degradants.

Diagram 2: Mechanism of Action (Suicide Inhibition)

This diagram depicts why the

-chloro and hydroxylamine groups are critical. The compound acts as a suicide substrate, reacting with the PLP cofactor in enzymes like Alanine Racemase.



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Caption: The "Suicide Substrate" pathway. The

-chlorine acts as a leaving group, generating a reactive electrophile that covalently modifies the enzyme.

References

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Disclaimer: This guide is intended for research purposes.

-Chloro-L-alanine hydroxylamine is a potent chemical agent; all handling must occur under strict safety protocols (fume hood, PPE) due to potential toxicity and alkylating activity.

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Sources

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